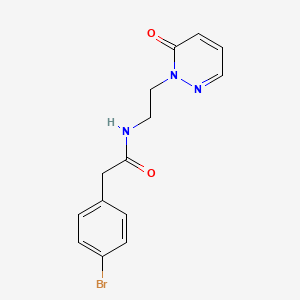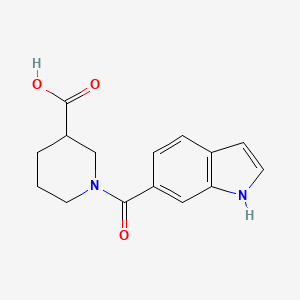![molecular formula C8H9N5 B2860147 [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine CAS No. 954264-57-4](/img/structure/B2860147.png)
[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine” is a compound that is part of a class of molecules known as 1,2,4-triazole derivatives . These derivatives have been studied for their potential as anticancer agents . The compound is characterized by the presence of a 1,2,4-triazole ring, which is a type of heterocyclic ring containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds is established by NMR and MS analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are complex and can lead to a variety of products .Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazole derivatives, including compounds similar to “[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine,” have been extensively studied for their potential in drug development due to their broad range of biological activities. These compounds have been explored for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of new drugs targeting various diseases, including neglected diseases affecting vulnerable populations. The synthesis of triazole derivatives focuses on green chemistry principles, aiming for energy-efficient and sustainable methods. This approach addresses the urgent need for new drug prototypes against resistant bacteria and neglected diseases (Ferreira et al., 2013).
Role in Optical Sensors
Triazole derivatives, as part of heterocyclic compounds containing heteroatoms, are utilized in the development of optical sensors due to their ability to act as recognition units. Their biological and medicinal applications extend to creating exquisite sensing materials for various environmental and health-related applications. The versatility of these compounds in forming coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting their significance in both scientific research and practical applications (Jindal & Kaur, 2021).
Applications in Organic Synthesis and Catalysis
The incorporation of triazole and similar heterocyclic N-oxide motifs into organic compounds is crucial for their application in organic synthesis, catalysis, and drug development. These compounds exhibit a range of functionalities essential for the formation of metal complexes, design of catalysts, and synthesis of medicinal agents. The diverse biological activities of potent N-oxide compounds, including anticancer, antibacterial, and anti-inflammatory effects, underscore the importance of heterocyclic N-oxide derivatives in advancing chemistry and pharmacology (Li et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-triazole moiety have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that triazole derivatives have been found to interact with various biological targets, leading to a wide range of effects . For instance, some triazole derivatives have been found to inhibit tubulin polymerization, leading to apoptosis of cancer cells .
Biochemical Pathways
Given the broad range of activities associated with triazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Based on the wide range of biological activities associated with triazole derivatives, it can be inferred that the compound could potentially induce a variety of molecular and cellular effects .
Propriétés
IUPAC Name |
[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-4-7-1-2-11-8(3-7)13-6-10-5-12-13/h1-3,5-6H,4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYAAJSVDJDKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-chloro-4-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea](/img/structure/B2860067.png)
![(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2860069.png)
![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2860071.png)



![N-(2,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2860077.png)
![3-amino-N-(4-methoxy-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2860079.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2860081.png)



![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2860086.png)